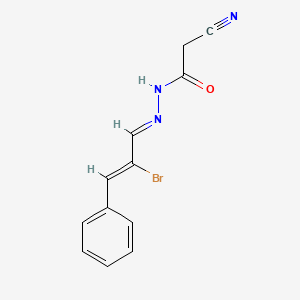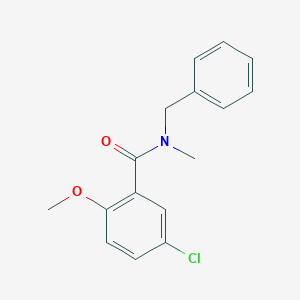![molecular formula C13H12N2O3S B5519388 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)
2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate often involves reactions between different arylidinemalononitrile derivatives and ethyl 2-(benzo[d]thazol-2-yl)acetate in solutions like EtOH/TEA at room temperature. Such processes can yield various derivatives, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate, under specific conditions (Mohamed, 2021). Additionally, reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles with compounds like ethyl acetoacetate in the presence of titanium(IV) chloride have been explored for synthesizing related structures (Maruoka, Yamagata, & Yamazaki, 1993).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal that the central thienopyridine ring system tends to be essentially planar, with the ethyl carboxylate group twisted away from this central system. Intramolecular hydrogen bonding involving amino N atoms and carbonyl O atoms forms pseudo-six-membered rings, contributing to the stability of the structure. Intermolecular interactions, including C-H...N, C-H...O, and C-H...π, along with weak π-π stacking interactions, play a significant role in the structural integrity of these molecules (Patel, Dave, Jotani, & Shah, 2003).
Chemical Reactions and Properties
The chemical reactivity of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate and its derivatives is influenced by the functional groups present in the molecule. Reactions with electrophilic reagents can lead to various derivatives, including triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, under specific conditions (Mohamed, 2021). The presence of amino, ester, and thiophene groups offers multiple reactive sites for transformations.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate and its derivatives serve as key intermediates in the synthesis of highly functionalized heterocyclic compounds. For instance, these compounds are utilized in the phosphine-catalyzed [4 + 2] annulation processes, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This showcases their pivotal role in constructing complex molecular architectures efficiently and selectively (Zhu, Lan, & Kwon, 2003). Additionally, the 2-(diphenylphosphino)ethyl group (DPPE) is introduced as a new carboxyl-protecting group in peptide chemistry, highlighting another facet of its application in synthetic organic chemistry (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Biological Activities
The derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have been extensively explored for their antimicrobial activities. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal properties, making them valuable in the development of new therapeutic agents. For example, substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate have shown noteworthy antimicrobial activity, underpinning their potential in addressing various bacterial and fungal infections (Faty, Hussein, & Youssef, 2010).
Anticancer Research
Compounds derived from 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have also been investigated for their anticancer activities. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized and evaluated against colon HCT-116 human cancer cell lines. Several compounds displayed potent activity, indicating their potential as leads for the development of new anticancer drugs (Abdel-Motaal, Alanzy, & Asem, 2020).
Electrochromic Materials
In the field of materials science, derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have found applications in the synthesis of electrochromic materials. Research into the electrochromic properties of polymers derived from thieno[3,2-b]thiophene compounds, which are synthesized using derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate, has revealed promising results. These materials change color in response to electrical stimulation and have applications in smart windows, displays, and other electronic devices (Shao, Shi, Murtaza, Xu, He, Ghosh, Zhu, Perepichka, & Meng, 2017).
Propriétés
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(10-3-1-5-14-9-10)15-6-7-18-13(17)11-4-2-8-19-11/h1-5,8-9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPYZZJBBMLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)
![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)
![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)
![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)
